molecular formula C13H18O2Si B14879498 (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane

(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane

Cat. No.: B14879498
M. Wt: 234.37 g/mol
InChI Key: CKTZFUKDXSAUFS-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with two methoxy groups at the 2 and 5 positions, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and trimethylsilylacetylene.

    Reaction Conditions: The reaction is usually carried out under palladium-catalyzed coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.

    Procedure: The 2,5-dimethoxybenzene is first iodinated to form 2,5-dimethoxyiodobenzene. This intermediate is then coupled with trimethylsilylacetylene in the presence of the palladium catalyst to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield the corresponding phenylethynyl derivatives with reduced functional groups.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include reduced phenylethynyl derivatives.

    Substitution: Products include phenylethynyl derivatives with various substituents replacing the trimethylsilyl group.

Scientific Research Applications

(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-phenylethynyl)-trimethyl-silane depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its phenylethynyl and trimethylsilyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.

    (2,5-Dimethoxyphenyl)ethyne: Similar structure but with different substituents.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the phenylethynyl moiety.

Uniqueness

(2,5-Dimethoxy-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H18O2Si/c1-14-12-6-7-13(15-2)11(10-12)8-9-16(3,4)5/h6-7,10H,1-5H3

InChI Key

CKTZFUKDXSAUFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#C[Si](C)(C)C

Origin of Product

United States

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